molecular formula C9H11N3 B1322616 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine CAS No. 933736-82-4

1H-Pyrrolo[2,3-c]pyridine-3-ethanamine

Cat. No. B1322616
M. Wt: 161.2 g/mol
InChI Key: LIAWRBWIQJKHNG-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-3-ethanamine is a heterocyclic compound . It is a unique chemical with the molecular formula C9H11N3 . It is used in the field of medicinal chemistry for the development of new therapeutic agents .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-c]pyridine derivatives has been reported in several studies . For instance, a new series of 1H-Pyrrolo[2,3-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine consists of a pyrrolopyridine core with an ethanamine substituent . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

1H-Pyrrolo[2,3-c]pyridine-3-ethanamine can undergo various chemical reactions. For example, it can participate in palladium-catalyzed tandem reactions .

Scientific Research Applications

DNA Binding and Nuclease Activity

1H-Pyrrolo[2,3-c]pyridine-3-ethanamine derivatives have shown potential in DNA binding and nuclease activities. A study by Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands, including derivatives of 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine, demonstrating DNA binding properties and minor structural changes in calf thymus DNA. These complexes also exhibited low toxicity for different cancer cell lines, suggesting their potential in therapeutic applications (Kumar et al., 2012).

Chemical Synthesis and Reactivity

Herbert and Wibberley (1969) explored various synthetic routes for 1H-Pyrrolo[2,3-b]pyridines, including derivatives of 1H-Pyrrolo[2,3-c]pyridine-3-ethanamine. This study provided insights into the reactivity of these compounds, including their behavior in nitration, bromination, and other reactions (Herbert & Wibberley, 1969).

Catalysis and Organic Synthesis

Yang et al. (2015) conducted a study on the base-promoted transannulation of heterocyclic enamines, including 1H-Pyrrolo[2,3-c]pyridine derivatives. This research offered a new method for synthesizing structurally diverse fused pyridines and pyrroles with excellent regio- and stereoselectivity (Yang et al., 2015).

Structural Analysis and Material Science

Chiaroni et al. (1994) reported on the synthesis and structural characterization of a compound derived from 1H-Pyrrolo[2,3-c]pyridine. The study highlighted its molecular structure and potential applications in material science, particularly in the formation of novel molecular structures (Chiaroni et al., 1994).

Photoinduced Tautomerization

Kyrychenko et al. (1999) explored the role of ground state structure in photoinduced tautomerization in bifunctional proton donor−acceptor molecules, including 1H-Pyrrolo[2,3-c]pyridine derivatives. This research contributes to understanding the photochemical properties of these compounds, which can be relevant in the development of light-responsive materials (Kyrychenko et al., 1999).

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-3-1-7-5-12-9-6-11-4-2-8(7)9/h2,4-6,12H,1,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAWRBWIQJKHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627399
Record name 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine

CAS RN

933736-82-4
Record name 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetamide (1 eq.) in ether is treated with lithium aluminum hydride (4 eq.), heated at reflux temperature for 8 h, cooled to 0° C. and quenched by addition of Rochelle's salt solution. The reaction mixture is extracted with CH2Cl2; the combined extracts are dried over MgSO4 and concentrated in vacuo to afford the title 6-azatryptamine product, which is used directly in step 4, below.
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